D-Glucose, 6-benzoate

Übersicht

Beschreibung

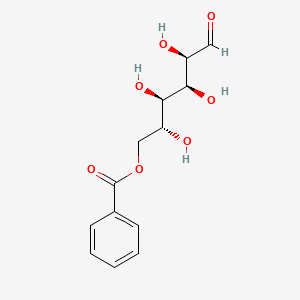

D-Glucose, 6-benzoate: is an ester derivative of D-glucose, where the hydroxyl group at the sixth carbon is esterified with benzoic acidIt is a solid, soluble in water, and exhibits weakly acidic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of D-Glucose, 6-benzoate typically involves the benzoylation of D-glucose. One common method is the reaction of D-glucose with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out at low temperatures, around -35°C, to ensure regioselectivity and high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain product quality and yield. The use of automated systems for temperature and pH control is common in industrial settings to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: D-Glucose, 6-benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can convert the ester group back to the hydroxyl group.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: D-Glucose.

Substitution: Various substituted glucose derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

D-Glucose, 6-benzoate (C13H16O7) is characterized by the presence of a benzoate group attached to the sixth carbon of the glucose molecule. This modification can influence the compound's solubility, reactivity, and biological activity, making it a subject of interest in synthetic and applied chemistry.

Enzyme Immobilization

One of the prominent applications of this compound is in enzyme immobilization techniques. Enzymes such as glucose-6-phosphate dehydrogenase (G6PD) have been immobilized using glucose derivatives to enhance their stability and reusability in biocatalytic processes. The immobilization of G6PD has been explored for:

- Biosensors : These systems utilize immobilized enzymes for the detection of glucose levels in biological samples. The integration of D-glucose derivatives can improve sensor sensitivity and specificity .

- Bioremediation : Enzymes immobilized on supports modified with glucose derivatives have shown promise in breaking down environmental pollutants .

Therapeutic Applications

This compound may also play a role in therapeutic contexts. For instance, sodium benzoate, a related compound, has been studied for its potential benefits in treating conditions such as:

- Neurodegenerative diseases : Research indicates that benzoate compounds can modulate oxidative stress pathways, which are implicated in neurodegeneration .

- Metabolic disorders : Compounds derived from glucose are being investigated for their ability to manage urea cycle disorders and related metabolic issues .

Food Technology

This compound can serve as a preservative agent due to its benzoate component. Benzoic acid and its salts are widely recognized for their antimicrobial properties:

- Food Preservation : They inhibit the growth of mold and bacteria in various food products. The incorporation of D-glucose derivatives can enhance the stability and effectiveness of these preservatives .

- Flavoring Agents : The compound may also be utilized to impart flavor or enhance the sensory qualities of food products .

Industrial Applications

The industrial synthesis of benzoates from glucose has been explored using engineered microbial strains. For example:

- Microbial Production : Studies have demonstrated the ability to produce benzoic acid through engineered strains of Pseudomonas taiwanensis, utilizing glucose as a substrate. This bio-based production pathway offers an environmentally friendly alternative to traditional petrochemical processes .

Data Tables

Case Study 1: Biosensor Development

A study demonstrated the successful immobilization of G6PD on a biosensor platform utilizing D-glucose derivatives, resulting in enhanced detection limits for glucose monitoring in diabetic patients.

Case Study 2: Neuroprotective Effects

Research investigating sodium benzoate's neuroprotective effects showed that treatment could reduce oxidative stress markers in animal models, suggesting potential therapeutic uses for related compounds like this compound.

Wirkmechanismus

The mechanism of action of D-Glucose, 6-benzoate involves its hydrolysis to release D-glucose and benzoic acid. The released D-glucose can enter glycolytic pathways, providing energy to cells. The benzoic acid can be further metabolized or excreted. The ester bond hydrolysis is catalyzed by esterases, which are enzymes that specifically target ester bonds .

Vergleich Mit ähnlichen Verbindungen

D-Glucose, 6-acetate: Another ester derivative of D-glucose, where the hydroxyl group at the sixth carbon is esterified with acetic acid.

D-Glucose, 6-propionate: Similar to D-Glucose, 6-benzoate, but with a propionic acid ester group instead of benzoic acid.

Uniqueness: this compound is unique due to the presence of the benzoate group, which imparts distinct chemical properties such as increased hydrophobicity and potential for aromatic interactions. This makes it particularly useful in applications requiring selective protection of the glucose molecule and in the synthesis of aromatic carbohydrate derivatives .

Biologische Aktivität

D-Glucose, 6-benzoate (C13H16O7), is an ester derivative of glucose and benzoic acid. Its biological activity has garnered interest due to its potential applications in pharmacology, food preservation, and metabolic studies. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a glucose molecule with a benzoate group at the 6-position. This structural modification influences its solubility, stability, and interaction with biological systems. The compound is categorized as a glycoside, which can affect its bioavailability and metabolism.

Antimicrobial Properties

Benzoate derivatives are well-known for their antimicrobial activity. This compound may exhibit similar properties due to the presence of the benzoate moiety. Research indicates that benzoate can inhibit the growth of various microorganisms, which is particularly relevant in food preservation contexts. Studies have shown that benzoate can act against bacteria such as Listeria monocytogenes and Escherichia coli .

Case Studies and Research Findings

- Metabolic Impact : A study assessed the effects of sodium benzoate on glucose challenges in humans. It found that while sodium benzoate exposure did not significantly alter glucose levels, it influenced several metabolites such as hippurate and anthranilic acid . This suggests that this compound could similarly affect metabolic pathways.

- Microbial Metabolism : The human gut microbiome has been shown to metabolize benzoate via anaerobic pathways. These pathways involve enzymes that convert benzoate into central aromatic intermediates that enter the TCA cycle . Understanding these metabolic routes is crucial for assessing how this compound may be utilized by gut microbiota.

- Safety Profile : The safety of sodium benzoate has been established in various studies; however, concerns regarding its impact on glucose metabolism have been raised. Future studies are necessary to elucidate the long-term effects of this compound on glucose homeostasis and overall health .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H16O7 |

| Molecular Weight | 256.27 g/mol |

| Solubility | Soluble in water |

| Biological Activity | Antimicrobial potential |

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c14-6-9(15)11(17)12(18)10(16)7-20-13(19)8-4-2-1-3-5-8/h1-6,9-12,15-18H,7H2/t9-,10+,11+,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUVHQLMDOUYND-IRCOFANPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(C(C(C(C=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314639 | |

| Record name | D-Glucose, 6-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14200-76-1 | |

| Record name | D-Glucose, 6-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14200-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucose, 6-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.